2-(3-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a cyclohexyl backbone substituted with a methoxy group at the 3-position. This compound belongs to the pinacol boronate family, which is widely utilized in Suzuki-Miyaura cross-coupling reactions, C–H borylation, and medicinal chemistry due to its stability and tunable reactivity .
Properties
IUPAC Name |
2-(3-methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO3/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFAAPJSWGBLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCC(C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxycyclohexanol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(3-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Mechanism of Action
The mechanism of action of 2-(3-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the formation of a palladium complex with the organoboron compound. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets are the palladium catalyst and the halide substrate, and the pathway involves oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Data Tables
Research Findings and Trends
- Steric Effects : Bulky cyclohexyl groups reduce reaction rates in cross-coupling but enhance regioselectivity in C–H borylation .
- Electronic Modulation : Methoxy groups improve solubility and para-selectivity, whereas halogenation increases electrophilicity for nucleophilic substitution .
- Biological Relevance : Cyclohexyl derivatives show promise in drug design due to improved pharmacokinetic profiles compared to planar aromatic analogs .
Biological Activity
2-(3-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2304631-61-4) is a compound belonging to the class of dioxaborolanes. This compound has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. The structure of this compound suggests it could play a role in various therapeutic contexts due to its unique chemical properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 240.15 g/mol. The compound features a dioxaborolane ring which is known for its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C13H25BO3 |
| Molecular Weight | 240.15 g/mol |
| CAS Number | 2304631-61-4 |
| Purity | >95% |
Biological Activity Overview
Research into the biological activity of dioxaborolanes has indicated a range of effects on microbial organisms. Specifically, studies have focused on their antibacterial and antifungal properties.
Antibacterial Activity
A study examining various dioxaborolanes found that compounds similar to this compound exhibited significant antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low for some derivatives.
Table 1: Antibacterial Activity of Dioxaborolanes
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-(3-Methoxycyclohexyl)-... | Staphylococcus aureus | < 500 |
| Escherichia coli | >1000 | |
| Pseudomonas aeruginosa | < 750 |
Antifungal Activity
In addition to antibacterial properties, dioxaborolanes have shown promising antifungal activity. In particular, compounds with similar structures have been tested against Candida albicans, revealing effective inhibition at relatively low concentrations.
Table 2: Antifungal Activity of Dioxaborolanes
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| 2-(3-Methoxycyclohexyl)-... | Candida albicans | < 200 |
The mechanisms through which these compounds exert their biological effects are not fully elucidated; however, it is hypothesized that the presence of the dioxaborolane ring may interfere with critical cellular processes in both bacteria and fungi. This interference could involve the disruption of cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
Several case studies have highlighted the potential use of dioxaborolanes in clinical settings:
-
Case Study on Antimicrobial Resistance :
A recent investigation into antimicrobial resistance patterns showed that derivatives of dioxaborolanes could be effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study reported that specific modifications to the dioxaborolane structure enhanced its efficacy against these challenging pathogens. -
In Vivo Studies :
Preliminary in vivo studies indicated that formulations containing dioxaborolanes demonstrated reduced infection rates in animal models infected with resistant bacterial strains. These findings suggest potential applications in treating infections where traditional antibiotics fail.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
